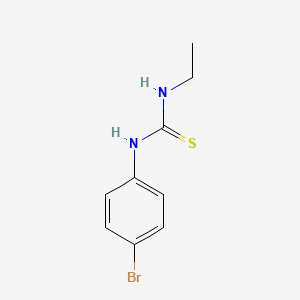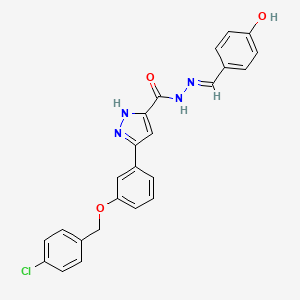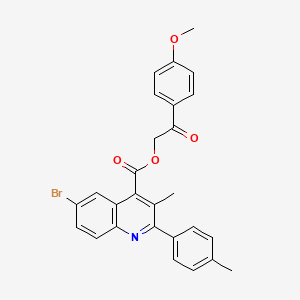
1-(4-Bromophenyl)-3-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-3-ethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the thiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-3-ethylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with ethyl isothiocyanate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and is carried out under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-3-ethylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The bromophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major product is the sulfonyl derivative of this compound.
Reduction: The major product is 1-(4-Phenyl)-3-ethylthiourea.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-3-ethylthiourea involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects. Additionally, its anticancer activity is thought to be due to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-ethylthiourea: Similar in structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-ethylthiourea: Contains a methyl group instead of bromine.
1-(4-Fluorophenyl)-3-ethylthiourea: Contains a fluorine atom instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-ethylthiourea is unique due to the presence of the bromine atom, which imparts specific electronic and steric properties to the molecule. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
61449-57-8 |
|---|---|
Formule moléculaire |
C9H11BrN2S |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-ethylthiourea |
InChI |
InChI=1S/C9H11BrN2S/c1-2-11-9(13)12-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H2,11,12,13) |
Clé InChI |
QFHYYURUMNLDOY-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=S)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043235.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12043241.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)
![Exo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12043255.png)





